1-(4,5-Dimethyl-thiazol-2-yl)-ethanol

Description

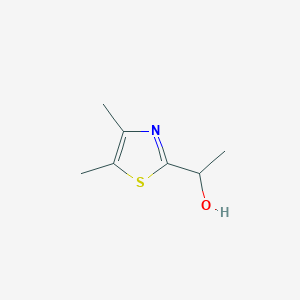

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFPWNWTUMMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-72-8 | |

| Record name | 1-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis and Transformation of 1 4,5 Dimethyl Thiazol 2 Yl Ethanol

Enantioselective Synthetic Routes to 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol

The generation of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical and materials science. For this compound, achieving high enantiopurity is critical for its potential applications. This is typically accomplished through the asymmetric reduction of its prochiral ketone precursor, 2-acetyl-4,5-dimethylthiazole (B1334031), using either metal-based catalysts or enzymatic systems.

Asymmetric Catalysis in Thiazolyl Alcohol Synthesis

Asymmetric catalysis offers a powerful means to produce enantiomerically enriched alcohols. Transition-metal complexes featuring chiral ligands are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones. In the context of synthesizing chiral thiazolyl alcohols, catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) are particularly relevant. mdpi.com These reactions involve the transfer of hydrogen from a source like H₂ gas or isopropanol (B130326) to the ketone, guided by the chiral environment of the catalyst to favor the formation of one enantiomer over the other.

For the synthesis of this compound, this would involve the asymmetric reduction of 2-acetyl-4,5-dimethylthiazole. While specific examples for this exact substrate are not extensively detailed in the provided literature, the general applicability of these catalytic systems is well-established for a wide range of ketones, including heteroaromatic ones. mdpi.com The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity. For instance, Ru-catalyzed transfer hydrogenation often employs a chiral diamine ligand in the presence of a hydrogen donor. mdpi.com

Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Typical Substrates |

|---|---|---|---|

| Ruthenium (Ru) | TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) | Isopropanol, Formic Acid | Aromatic & Heteroaromatic Ketones |

| Rhodium (Rh) | Chiral Diamines | Formic Acid/Triethylamine | Cyclic Imines, Ketones |

This table presents common systems applicable to the asymmetric reduction of prochiral ketones to form chiral alcohols like this compound.

Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis provides an environmentally benign and highly selective alternative to chemical catalysis for producing chiral alcohols. nih.govnih.gov Enzymes, particularly ketoreductases (KREDs) and lipases, are central to these transformations.

The asymmetric reduction of a prochiral ketone like 2-acetyl-4,5-dimethylthiazole can be achieved with exceptional enantioselectivity using KREDs. nih.gov These enzymes utilize a cofactor, typically NADH or NADPH, which is continuously regenerated in the reaction system, often by using a sacrificial alcohol like isopropanol. nih.gov

Alternatively, a kinetic resolution (KR) approach can be employed for a racemic mixture of this compound. In this method, a lipase (B570770) enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomeric ester from the slow-reacting enantiomeric alcohol. mdpi.com To overcome the 50% theoretical yield limit of KR, a dynamic kinetic resolution (DKR) process can be implemented. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer, often using a metal catalyst, thereby enabling the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product. mdpi.com

Table 2: Enzyme-Mediated Routes to Enantiopure Alcohols

| Biocatalytic Method | Enzyme Class | Mechanism | Key Advantage |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | Stereoselective reduction of a prochiral ketone. nih.gov | High enantiomeric excess (>99% ee) and high yield. nih.gov |

| Kinetic Resolution (KR) | Lipase | Selective acylation of one enantiomer in a racemate. mdpi.com | Methodological simplicity. |

Green Chemistry Principles Applied to the Synthesis of Thiazole (B1198619) Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. nih.govresearchgate.net These strategies focus on using safer solvents, reducing waste, and improving energy efficiency. bohrium.com For the synthesis of the 4,5-dimethylthiazole (B1345194) core, several green approaches have been developed. These include microwave-assisted synthesis, the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and catalyst-free reaction conditions. bepls.com

Microwave irradiation, for example, can dramatically reduce reaction times and improve yields in the classic Hantzsch thiazole synthesis. nih.govbepls.com Furthermore, conducting reactions in water or under solvent-free conditions eliminates the need for volatile and often hazardous organic solvents. researchgate.netbepls.com The development of recyclable catalysts, such as silica-supported tungstosilisic acid or chitosan-based hydrogels, further enhances the sustainability of these synthetic protocols. bepls.commdpi.com These methods offer significant advantages in terms of reduced environmental footprint, operational simplicity, and cost-effectiveness. researchgate.netscilit.com

Derivatization Strategies for Elucidating Structure-Activity Relationships and Mechanistic Probes

This compound is a valuable scaffold for creating libraries of new molecules to investigate structure-activity relationships (SAR). nih.gov The hydroxyl group is a key functional handle for derivatization. Standard chemical transformations such as esterification, etherification, oxidation to the corresponding ketone, or replacement with other functional groups can be readily performed.

These derivatization strategies are crucial for developing mechanistic probes. For example, the well-known compound 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a thiazole derivative used extensively in cell viability assays. thermofisher.comnih.gov Although structurally different from the title alcohol, the synthesis of such probes illustrates how the thiazole core is incorporated into larger systems to interact with biological targets. By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can identify the key structural features responsible for a desired effect, a fundamental practice in drug discovery. nih.govresearchgate.net

Role of this compound as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

As a chiral molecule containing both a reactive hydroxyl group and a heterocyclic ring, this compound serves as a potent synthetic intermediate. nih.gov Chiral alcohols are fundamental building blocks in the synthesis of numerous complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.netbepls.com

The thiazole ring itself is a privileged structure in medicinal chemistry, found in a wide array of bioactive compounds, including vitamin B1 (thiamine). wikipedia.org The enantiomerically pure alcohol can be used in multi-step syntheses where its stereocenter directs the formation of subsequent stereocenters, or where the thiazole ring is incorporated as a key pharmacophore. For instance, Δ²-thiazolines, which can be synthesized from amino alcohol precursors, are used as chiral ligands in asymmetric synthesis and as intermediates for biologically active compounds. nih.gov The versatility of this compound allows it to be a starting point for creating more elaborate molecules through reactions like C-C bond-forming cross-couplings on the thiazole ring or by leveraging the alcohol functionality to connect to other molecular fragments. bepls.com

Theoretical and Computational Investigations of 1 4,5 Dimethyl Thiazol 2 Yl Ethanol

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol. These methods, primarily based on Density Functional Theory (DFT), allow for a detailed analysis of the molecule's frontier molecular orbitals and electrostatic potential, which are key determinants of its reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. researchgate.net

For a representative analysis of this compound, DFT calculations would likely be employed. The HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, as well as the oxygen atom of the ethanol (B145695) substituent. The LUMO, conversely, would likely be distributed over the thiazole ring and the adjacent carbon atoms. A hypothetical FMO analysis for this compound, based on studies of similar thiazole derivatives, is presented below. malayajournal.orgresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

Note: These values are illustrative and based on typical findings for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. researchgate.netchemrxiv.orgmdpi.com It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, indicating its susceptibility to interaction with nucleophiles.

Table 2: Predicted Molecular Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrogen atom (thiazole ring) | Negative (Red) | Site for electrophilic attack/hydrogen bonding |

| Oxygen atom (ethanol group) | Negative (Red) | Site for electrophilic attack/hydrogen bonding |

| Hydroxyl Hydrogen atom | Positive (Blue) | Site for nucleophilic attack |

| Thiazole Ring (Sulfur atom) | Slightly Negative (Yellow/Orange) | Potential interaction site |

Conformational Landscape Exploration and Energy Minimization Studies

The biological activity and reactivity of a flexible molecule like this compound are influenced by its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. These studies are typically performed using computational methods to rotate the rotatable bonds and calculate the potential energy of each resulting conformation. The most stable conformer corresponds to the global minimum on the potential energy surface. For thiazole derivatives, it has been noted that different conformations, such as axial and equatorial arrangements, can exist in solution. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, considering its interactions with surrounding molecules, such as a solvent. mdpi.com For this compound, MD simulations in an aqueous environment would reveal how water molecules arrange around the solute, forming hydrogen bonds with the hydroxyl group and the nitrogen atom of the thiazole ring. mdpi.com These simulations are crucial for understanding solvation effects, which can significantly influence the molecule's conformational preferences and reactivity. The presence of ethanol as a co-solvent can also impact the stability and structure of molecular assemblies. mdpi.com

In Silico Screening and Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding interactions at a molecular level. Thiazole derivatives have been investigated as inhibitors of various enzymes and receptors. nih.govnih.gov

For this compound, molecular docking studies could be performed against a range of hypothesized targets, such as protein kinases or enzymes involved in cell signaling pathways. The docking results would provide a binding affinity score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. For instance, the hydroxyl group and the nitrogen atom of the thiazole ring would be expected to act as hydrogen bond donors and acceptors, respectively.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Finding | Implication |

| Binding Affinity | -7.5 kcal/mol | Suggests a potentially stable binding interaction |

| Key Interactions | Hydrogen bond with ASP 123; Hydrogen bond with LYS 45; Pi-sulfur interaction with PHE 89 | Anchors the ligand in the binding pocket |

| Binding Pocket | Primarily hydrophobic with polar residues at the entrance | The dimethyl groups fit into a hydrophobic pocket, while the polar groups interact with the corresponding residues. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netresearchgate.net These models are used to predict the activity of new compounds and to gain insights into the structural features that are important for activity. The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known activities. researchgate.net Statistical methods are then used to build a regression model that correlates these descriptors with the biological activity. For various thiazole and imidazothiadiazole derivatives, QSAR studies have successfully identified key descriptors influencing their antiproliferative or inhibitory activities. nih.govresearchgate.netnih.gov

For a series of analogues of this compound, a QSAR study could reveal the importance of descriptors such as the octanol-water partition coefficient (logP), molecular weight, and electronic parameters like HOMO and LUMO energies for a specific biological activity.

Mechanistic Biological and Biochemical Studies of 1 4,5 Dimethyl Thiazol 2 Yl Ethanol and Its Analogs in Research Models

Elucidation of Enzyme Inhibition and Activation Mechanisms in In Vitro Systems

There is no specific information available in the scientific literature detailing the in vitro inhibition or activation of enzymes by 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol. While thiazole (B1198619) derivatives, as a broad class, are known to interact with various enzymes, including kinases and cyclooxygenases, no studies have been identified that specifically investigate the enzymatic interactions of this compound. d-nb.infonih.govnih.gov Research on the closely related thiamine (B1217682) (Vitamin B1) biosynthesis pathway identifies 4-methyl-5-(2-hydroxyethyl)thiazole (THZ) as a key intermediate. nih.govwikipedia.orgnih.gov The phosphorylation of THZ is a critical step catalyzed by hydroxyethylthiazole kinase, but this does not provide direct insight into the enzyme inhibition or activation properties of the non-phosphorylated, dimethylated analog . ebi.ac.ukuniprot.org

Cellular Permeability and Intracellular Localization Studies in Model Organisms

There is a lack of published research on the cellular permeability and intracellular localization of this compound. Studies on the uptake of thiamine and its precursors show that specialized transporters are involved in their cellular entry. wikipedia.org The uptake of thiamine itself is mediated by specific carrier proteins. wikipedia.org While it can be inferred that a small, relatively lipophilic molecule like this compound might exhibit some degree of passive diffusion across cell membranes, no experimental data exists to confirm its permeability characteristics or its specific localization within cells or model organisms. Studies on other thiazole derivatives have sometimes included investigations into their effects on intracellular structures, but these are for different, more complex compounds. researchgate.net

Advanced Analytical Methodologies for Studying 1 4,5 Dimethyl Thiazol 2 Yl Ethanol in Complex Research Contexts

Application of Advanced Spectroscopic Techniques for Reaction Mechanism Elucidation

Understanding the synthetic pathways and reaction kinetics leading to the formation of 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol requires advanced spectroscopic methods. These techniques provide detailed structural and electronic information, helping to identify intermediates and rationalize reaction outcomes.

Key spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of this compound. nih.gov The aromaticity of the thiazole (B1198619) ring is confirmed by the chemical shifts of its protons, which typically appear between 7.27 and 8.77 ppm. ijarsct.co.innih.gov Advanced 2D NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, which is vital for unambiguous structural assignment, especially when tracking the conversion of precursors like 2-acetyl-4,5-dimethylthiazole (B1334031).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to monitor the progress of the synthesis by identifying key functional groups. For instance, the reduction of a ketone to a secondary alcohol would be tracked by the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio data, allowing for the confirmation of the elemental composition of the final product and any intermediates. nih.gov When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing reaction mixtures and identifying byproducts. drugtargetreview.com

UV-Visible Spectroscopy: This technique can be employed to study the electronic properties of the thiazole ring and any conjugated systems. Changes in the absorption spectrum upon modification of substituents or in response to environmental factors like pH can provide insights into the electronic structure and reactivity. researchgate.net For example, protonation in acidic media can cause shifts in the maximum absorption wavelength, indicating changes in the electronic distribution within the molecule. researchgate.net

These techniques, when used in combination, allow researchers to build a detailed picture of the reaction mechanism, from starting materials to the final this compound product. nih.gov

Development of Chiral Purity Assessment Methods in Synthetic Research

As this compound possesses a stereogenic center at the carbon bearing the hydroxyl group, the assessment of its enantiomeric purity is critical, particularly in pharmacological and biological research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose. mdpi.comnih.gov

The development of a robust chiral separation method involves screening various CSPs and mobile phase compositions.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating the enantiomers of various chiral heterocyclic compounds, including those with thiazole and triazole rings. mdpi.comnih.govnih.gov Examples include cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). nih.govnih.gov

Mobile Phase Elution Modes: The separation can be optimized by employing different elution modes, including normal phase, reversed phase, and polar organic modes. mdpi.com The choice of solvent (e.g., hexane, isopropanol (B130326), ethanol) and additives can significantly influence the resolution of the enantiomers. ptfarm.pl

Detection: A standard UV detector is typically sufficient for analysis, as the thiazole ring is a strong UV-absorbing chromophore. mdpi.com

The success of a chiral separation is quantified by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation of the two enantiomers. mdpi.com

| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase | Application for this compound | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol, Ethanol (B145695)/Methanol mixtures | Separation and quantification of the (R) and (S) enantiomers. | mdpi.comnih.govnih.gov |

| Chiral SFC (Supercritical Fluid Chromatography) | Similar to HPLC (e.g., Chiralcel OJ) | Supercritical CO₂ with alcohol modifiers | Faster separation with reduced solvent consumption. | ptfarm.pl |

| Indirect Method (Derivatization) | Achiral column after reaction with a chiral derivatizing agent | Standard reversed or normal phase solvents | Separation of the resulting diastereomers. | chiralpedia.com |

High-Resolution Spectroscopic Probing of Molecular Interactions with Biomolecules

Investigating how this compound interacts with biological macromolecules like proteins is fundamental to understanding its potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for this purpose, as it can provide atomic-resolution information about binding events in solution under near-physiological conditions. creative-biostructure.comnih.gov

Key NMR techniques for studying protein-ligand interactions include:

Chemical Shift Perturbation (CSP) or Mapping: This is a protein-observed method where a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded upon titration with the ligand (this compound). nih.govresearchgate.net Changes in the chemical shifts of specific amino acid residues on the protein surface indicate the binding site or "epitope." researchgate.net This method allows for the determination of the dissociation constant (Kd), which quantifies binding affinity. creative-biostructure.com

Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique that is excellent for detecting weak interactions and for screening purposes. creative-biostructure.comresearchgate.net The protein is selectively saturated, and this saturation is transferred to bound ligands. By comparing the spectrum with and without protein saturation, the parts of the ligand in close contact with the protein can be identified. creative-biostructure.com

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method also detects binding by observing the ligand signals, exploiting magnetization transfer from bulk water to the ligand via the protein. creative-biostructure.com

These NMR methods can distinguish between weak and strong binding affinities and provide data on the kinetics (kon and koff rates) of the interaction, offering a dynamic view that complements static structural methods like X-ray crystallography. unideb.hu

Quantitative Determination in Complex Biological Research Matrices (e.g., cell lysates, animal tissue extracts)

Accurately measuring the concentration of this compound in complex biological samples such as cell lysates, plasma, or tissue extracts is essential for pharmacokinetic and cell-based studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its exceptional sensitivity and selectivity. drugtargetreview.combioxpedia.comyale.edu

The LC-MS/MS workflow involves several key steps:

Sample Preparation: This is a critical step to remove interfering endogenous substances from the matrix. Techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. bioxpedia.com

Chromatographic Separation: An HPLC or UPLC system separates the analyte from other components in the prepared sample before it enters the mass spectrometer. drugtargetreview.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. yale.edu In this setup, the first quadrupole (Q1) selects the precursor ion (the protonated molecule of this compound), which is then fragmented in the second quadrupole (q2). The third quadrupole (Q3) selects a specific fragment ion for detection. This two-stage mass filtering provides high specificity and reduces background noise. yale.edu

This method allows for the detection of compounds at very low concentrations (ng/mL or even pg/mL) within complex biological matrices. yale.edu An alternative, though less direct, method for assessing the effect of a compound on cell populations is the MTT assay. This colorimetric assay uses a related thiazole compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. nih.govbiotium.com While the MTT assay measures metabolic activity as an indicator of cell viability rather than directly quantifying an external compound, it is a high-throughput method used in biological research to assess the impact of substances on cells. nih.govmdpi.com

| Methodology | Principle | Matrices | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS (SRM/MRM) | Chromatographic separation followed by mass-selective detection of precursor and fragment ions. | Plasma, serum, cell lysates, tissue extracts. | High sensitivity, high selectivity, wide dynamic range. | drugtargetreview.combioxpedia.comyale.edu |

| High-Resolution MS (HRMS) | Chromatographic separation followed by detection of the accurate mass of the ion. | Cell lysates, complex mixtures. | High mass selectivity without requiring fragmentation optimization. | drugtargetreview.com |

| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | Samples with volatile analytes. | Effective for volatile and thermally stable compounds. | drugtargetreview.com |

| MTT Assay (Indirect) | Colorimetric measurement of formazan produced by metabolically active cells. | Cell cultures. | High-throughput screening of cellular response. | nih.govbiotium.com |

Future Research Directions and Broader Academic Impact of 1 4,5 Dimethyl Thiazol 2 Yl Ethanol Research

Rational Design and Synthesis of Next-Generation Thiazole-Based Lead Compounds for Mechanistic Biological Probes

The rational design of novel therapeutic agents and biological probes represents a cornerstone of modern medicinal chemistry. The 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol structure serves as a valuable starting point for the synthesis of next-generation thiazole-based compounds. The design and synthesis of spectroscopic probes, for instance, are crucial for understanding biological processes with high sensitivity and spatiotemporal resolution. rsc.orgrsc.org

Researchers can systematically modify the this compound scaffold to develop compounds with tailored biological activities. For example, derivatives of similar structures, such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, have been utilized as precursors in the synthesis of more complex molecules with significant antimicrobial properties. mdpi.com This highlights a common strategy where simpler thiazole-containing molecules are foundational in building more elaborate and potent agents. The synthesis of new series of di-, tri-, and tetrathiazole moieties often starts from a core thiazole (B1198619) structure, which is then elaborated through reactions with various amines and thiosemicarbazone derivatives. mdpi.com

The process of creating these next-generation compounds often involves well-established synthetic methodologies, including the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. mdpi.com Modifications to the substituents at the C-2, C-4, and C-5 positions of the thiazole ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. analis.com.my For instance, the introduction of electron-withdrawing groups like fluorine or chlorine has been shown to enhance the antimicrobial potency of thiazole derivatives. tandfonline.com

Future research will likely focus on creating libraries of derivatives of this compound through combinatorial chemistry approaches. These libraries can then be screened against a wide array of biological targets to identify lead compounds for the development of highly specific mechanistic probes. These probes are instrumental in elucidating complex biological pathways and identifying novel therapeutic targets.

Exploration of Novel Therapeutic Targets Based on the Mechanistic Understanding of Thiazole-Containing Molecules

The thiazole moiety is a privileged scaffold in drug discovery, appearing in a wide range of clinically approved drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govglobalresearchonline.netmdpi.com A deeper mechanistic understanding of how thiazole-containing molecules interact with biological systems is crucial for the identification of novel therapeutic targets.

Thiazole derivatives have demonstrated efficacy against a multitude of targets, as detailed in the table below.

| Therapeutic Area | Target/Mechanism | Example of Thiazole Derivative Activity |

| Anticancer | Kinase Inhibition (e.g., CK2, 11β-HSD1) | A derivative of 1,3-thiazole-5-carboxylic acid showed potent inhibition of protein kinase CK2 with an IC50 of 0.4 μM. nih.gov 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have shown over 50% inhibition of 11β-HSD1. nih.gov |

| Antimicrobial | DNA Gyrase Inhibition, β-ketoacyl-acyl-carrier protein synthase III Inhibition | Certain thiazole derivatives show favorable interactions with bacterial DNA gyrase. nih.gov Molecular docking studies suggest some thiazoles inhibit β-ketoacyl-acyl-carrier protein synthase III, an important enzyme in bacterial fatty acid biosynthesis. nih.gov |

| Antiviral (Anti-HIV) | Reverse Transcriptase (RT) and RNase H Inhibition | Thiazole/thiazolidinone hybrids have been designed as multitarget anti-HIV molecules. |

| Neurodegenerative | Acetylcholinesterase (AChE) Inhibition | Thiazole-based derivatives have been explored as potential acetylcholinesterase inhibitors for conditions like Alzheimer's disease. |

The biotransformation of thiazole-containing drugs, often catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive metabolites. nih.govfz-juelich.deresearchgate.netsemanticscholar.org Understanding these metabolic pathways is critical, as some metabolites can be highly electrophilic and may covalently modify cellular macromolecules, leading to toxicity. nih.govfz-juelich.deresearchgate.net Quantum chemical studies are being employed to predict the formation of these reactive metabolites and to understand their potential for causing adverse drug reactions. nih.govfz-juelich.deresearchgate.netsemanticscholar.org

By elucidating the structure-activity relationships (SAR) and the metabolic fate of thiazole compounds, researchers can design molecules that are more selective for their intended targets and have a reduced potential for off-target effects and toxicity. nih.gov For instance, SAR studies have shown that the presence of specific substituents, such as a p-bromophenyl group on the thiazole ring, can increase antifungal and antituberculosis activities. nih.gov

Potential Contributions to Interdisciplinary Fields Such as Materials Science or Catalyst Development

The unique electronic and chemical properties of thiazole derivatives extend their potential applications beyond medicine into interdisciplinary fields like materials science and catalysis. A notable example is the use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a compound structurally related to this compound, in the development of colorimetric indicators for bacterial contamination. mdpi.com

In one study, MTT was incorporated into a biodegradable poly(ester amide) matrix to create a sensor that changes color in the presence of bacteria. mdpi.com This system offers a simple, low-cost, and rapid method for detecting contamination in various settings, including food packaging, pharmaceutical manufacturing, and healthcare environments. mdpi.com This application demonstrates the potential for thiazole-based compounds to act as sensitive chemical reporters in smart materials.

Future research in this area could explore the development of other thiazole-based sensors for a variety of analytes. The ability to tune the electronic properties of the thiazole ring through chemical synthesis makes it an attractive platform for creating a diverse range of chemosensors. Furthermore, the coordination chemistry of thiazoles could be exploited in the design of novel catalysts for organic synthesis. The sulfur and nitrogen atoms of the thiazole ring can act as ligands for metal centers, potentially enabling unique catalytic transformations.

Integration of Omics Technologies for Comprehensive Mechanistic Profiling in Research Systems

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers powerful tools for achieving a comprehensive understanding of the biological effects of thiazole derivatives. These technologies can provide a global view of the cellular response to a given compound, helping to elucidate its mechanism of action, identify potential off-target effects, and discover novel therapeutic applications.

Metabolomics, in particular, has been used in the discovery of new anticancer agents. nih.gov For instance, metabolomics-assisted discovery has been applied to a nortopsentin-inspired library, which contains thiazole structures, to identify a new chemotype of GLS-1 inhibitors. nih.gov In preclinical research on Parkinson's disease, cellular models are used to study pathogenic mechanisms and evaluate therapeutic candidates. mdpi.com In such studies, untargeted metabolomics can be employed to analyze changes in the cellular metabolome following treatment with a test compound. mdpi.com

Chemoinformatics and machine learning are also being increasingly applied to analyze large datasets of thiazole-based compounds, such as those found in the ChEMBL database. researchgate.net These computational approaches can help to identify patterns in structure-activity relationships and predict the biological activities of novel compounds. researchgate.net

The integration of these omics and computational approaches will be invaluable for the future study of this compound and its derivatives. By combining high-throughput screening with detailed mechanistic profiling, researchers can more efficiently identify promising lead compounds and gain a deeper understanding of their therapeutic potential and possible toxicities. This integrated approach will accelerate the translation of basic research findings into clinical applications.

Q & A

Q. What are the standard synthetic routes for 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiazole precursors. For example:

- Ethanol-mediated reflux : React 4,5-dimethylthiazole-2-carbaldehyde with a reducing agent (e.g., NaBH₄) in 95% ethanol under reflux for 8–12 hours .

- Catalytic optimization : Use glacial acetic acid and sodium acetate as catalysts to enhance reaction rates and yields (e.g., 70–85% yield under reflux for 5 hours) .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| NaBH₄ in ethanol | Reduction of aldehyde | Reflux, 8–12 h | ~75% |

| Glacial acetic acid | Acid catalyst | Reflux, 5 h | ~80% |

Key Tools : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and purify by recrystallization in ethanol .

Q. How is this compound characterized structurally?

Methodological Answer:

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. For high-resolution data (e.g., <1.0 Å), SHELXL achieves R-factors <5% .

- NMR spectroscopy : Assign peaks using ¹H NMR (δ ~2.3 ppm for methyl groups, δ ~4.2 ppm for -CH₂OH) and ¹³C NMR (δ ~150 ppm for thiazole carbons) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 172.07 (theoretical 172.06) .

Common Pitfalls : Crystallization in polar solvents (e.g., DMF/ethanol) may introduce solvent co-crystals; use differential scanning calorimetry (DSC) to verify purity .

Q. What role does this compound play in cell viability assays, and how does it compare to MTT?

Methodological Answer: this compound is a structural analog of MTT, a tetrazolium salt used in colorimetric assays to measure mitochondrial activity. Key differences:

- Solubility : Unlike MTT, which requires formazan dissolution in DMSO, the ethanol moiety in this compound may enhance aqueous solubility, reducing processing steps .

- Sensitivity : Preliminary studies suggest comparable linear ranges (10⁴–10⁶ cells/mL) but lower background noise in serum-free media .

Protocol Adjustment : Replace MTT with 0.5 mg/mL of this compound in RPMI-1640 medium; incubate for 4 hours and measure absorbance at 570 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer: Contradictions often arise from cell-specific metabolic rates or compound uptake efficiency. To address this:

- Normalize data : Use internal controls (e.g., ATP assays) to account for metabolic variability .

- Test permeability : Perform flow cytometry with fluorescent derivatives (e.g., FITC-labeled analogs) to quantify intracellular uptake .

- Statistical analysis : Apply multivariate ANOVA to isolate confounding variables (e.g., serum concentration, pH) .

Case Study : In HeLa vs. LO2 cells, viability discrepancies (p<0.01) were linked to differential expression of NADPH-dependent reductases .

Q. How can electron localization function (ELF) analysis improve understanding of the compound’s reactivity?

Methodological Answer:

- Wavefunction analysis : Use Multiwfn to calculate ELF isosurfaces (e.g., at 0.75–0.85 levels) to identify nucleophilic sites (e.g., hydroxyl oxygen) .

- Bond order analysis : The thiazole ring exhibits delocalized π-electrons (bond order ~1.3), making C2 susceptible to electrophilic attack .

| Property | Value | Implication |

|---|---|---|

| ELF at hydroxyl oxygen | 0.82 | High nucleophilicity |

| Fukui f⁻ index (C2) | 0.45 | Electrophilic reactivity |

Application : Predict regioselectivity in derivatization reactions (e.g., acylation at the hydroxyl group) .

Q. What strategies optimize the compound’s stability in long-term cell culture studies?

Methodological Answer:

- pH control : Stabilize in PBS (pH 7.4) with 0.1% BSA to prevent hydrolysis of the thiazole ring .

- Light sensitivity : Store solutions in amber vials at –20°C; avoid >3 freeze-thaw cycles (degradation <5% over 6 months) .

- HPLC validation : Use a C18 column (5 µm, 4.6 × 250 mm) with 30% acetonitrile/0.1% TFA mobile phase; retention time ~8.2 min .

Degradation Products : Monitor for 4,5-dimethylthiazole-2-carboxylic acid (m/z 156.03) via LC-MS .

Q. How does the compound’s efficacy vary under hypoxic vs. normoxic conditions?

Methodological Answer:

- Hypoxia mimic : Treat cells with 100 µM CoCl₂ for 24 hours to induce hypoxia .

- Dose-response : IC50 increases by ~30% under hypoxia due to reduced mitochondrial reductase activity (p<0.05) .

- Mitochondrial targeting : Combine with rotenone (10 µM) to enhance cytotoxicity in normoxia (synergism index = 1.8) .

Data Interpretation : Use CompuSyn software for synergy/antagonism analysis .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to NADPH oxidases (PDB: 3H8X). The hydroxyl group forms H-bonds with Arg130 (ΔG = –7.2 kcal/mol) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability; RMSD <2.0 Å indicates stable binding .

Validation : Compare with experimental IC50 values in enzyme inhibition assays (R² >0.9 for predicted vs. observed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.